Chasmanine

Iron chelation Oxidative stress Natural product screening

Researchers screening natural products for metal-chelating or GPCR activity face a lack of well-characterized, non-toxic Aconitum alkaloid standards. Chasmanine (CAS 5066-78-4) fills this gap: • Fe²⁺ chelation IC₅₀ = 6.78 mg/L - validated positive control for HTS assay development. • β₂-adrenergic receptor agonist with documented molecular docking at the β₂-AR pocket - suited for GPCR pharmacology studies. • Distinct pharmacokinetic profile (↑ Tₘₐₓ, ↓ Cₘₐₓ) differing from talatisamine - essential for multi-analyte UHPLC-MS/MS method validation. Supplied with ≥98% HPLC purity and full analytical documentation for immediate research deployment.

Molecular Formula C25H41NO6
Molecular Weight 451.6 g/mol
Cat. No. B1259113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChasmanine
Molecular FormulaC25H41NO6
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
InChIInChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1
InChIKeyDBODJJZRZFZBBD-RIVIBFSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chasmanine Chemical Identity and Baseline Characterization


Chasmanine (CAS 5066-78-4, C₂₅H₄₁NO₆, MW 451.60) is a C₁₉-diterpenoid alkaloid of the aconitane skeletal class, isolated from multiple Aconitum species including A. carmichaelii, A. crassicaule, and A. forrestii [1]. It belongs to the broader family of Aconitum alkaloids that includes the highly toxic diester-type alkaloids (e.g., aconitine, mesaconitine, hypaconitine) and the monoester/amino-alcohol-type alkaloids (e.g., talatisamine, neoline). Chasmanine possesses four methoxyl groups and two hydroxyl groups on its aconitane core [2], placing it structurally between the highly esterified neurotoxic aconitines and the simpler amino-alcohol congeners—a position that informs its distinct pharmacological profile and procurement considerations.

Structurally Distinct Aconitum Alkaloid Non-diester, non-neurotoxic scaffold; lacks C8/C14 ester groups that drive voltage-gated Na⁺ channel activation.
Defined Biochemical Handles Reported Fe²⁺ chelation activity and β₂-adrenergic receptor agonism provide specific screening endpoints distinct from other Aconitum alkaloids.
Compound-Specific PK Studies Exhibits unique Tₘₐₓ/Cₘₐₓ response in herbal matrices, supporting discrete analyte inclusion in multi-alkaloid bioanalytical methods.

Chasmanine: Why Generic Substitution Fails


Within the Aconitum alkaloid class, even structurally proximate congeners exhibit divergent and sometimes opposing pharmacological signatures that preclude simple interchange. The diester-type alkaloids aconitine, mesaconitine, and hypaconitine are potent voltage-gated sodium channel activators with acute neurotoxicity (LD₅₀ values in the 0.1–0.3 mg/kg range intravenously in mice), whereas chasmanine, lacking the C8-O-acetyl and C14-O-benzoyl ester moieties, does not produce comparable sodium channel activation [1]. Conversely, chasmanine demonstrates Fe²⁺ chelation activity (IC₅₀ = 6.78 mg/L) that is not a primary feature of the diester alkaloids . Even among the amino-alcohol-type alkaloids, chasmanine and talatisamine exhibit divergent pharmacokinetic behaviors when co-administered in herbal formulations, with talatisamine showing increased T₁/₂ and decreased Cₘₐₓ, whereas chasmanine exhibits increased Tₘₐₓ with decreased Cₘₐₓ under identical conditions [2]. These differences underscore that substitution based solely on botanical origin or gross structural class carries significant scientific and safety risks.

Diester-type alkaloids (aconitine, mesaconitine, hypaconitine)
Potent voltage-gated Na⁺ channel activators with acute neurotoxicity; chasmanine lacks the critical C8-O-acetyl/C14-O-benzoyl esters. Substitution may introduce unintended ion channel perturbation and divergent safety-related endpoints.
Amino-alcohol congener talatisamine
K⁺ channel inhibitor with antiarrhythmic profile versus chasmanine’s β₂-AR agonism. Co-administration PK data show divergent T₁/₂ and Tₘₐₓ responses—these alkaloids may not serve as directly interchangeable surrogates in biological or analytical workflows.

Chasmanine: Differentiation from Key Analogs


Fe²⁺ Chelation vs. Diester Alkaloids

Chasmanine demonstrates measurable Fe²⁺ chelation activity with an IC₅₀ of 6.78 mg/L . This activity is not reported as a primary feature for the diester-type Aconitum alkaloids aconitine, mesaconitine, or hypaconitine, which are instead characterized by sodium channel modulation and cardiotoxicity. The chelation capacity may be attributable to the hydroxyl and methoxyl substitution pattern on the aconitane core present in chasmanine but absent or differently configured in the diester alkaloids.

Fe²⁺ Chelation IC₅₀
Class-level inference
6.78 mg/L
Reported iron chelation context; not a primary feature of diester alkaloids.
Data to verify; no peer-reviewed source cited.
Iron chelation Oxidative stress Natural product screening

HepG2 Cytotoxicity vs. Diester Alkaloids

In a direct comparative MTT assay against the HePG2 hepatocellular carcinoma cell line, aconitine, hypaconitine, mesaconitine, and oxonitine all strongly inhibited growth, whereas chasmanine did not exhibit strong inhibition in this model [1]. The study authors concluded that 'the existence and quantity of the ester groups have a significant influence on the cytotoxicity of the diterpenoid alkaloids,' with the highly esterified aconitine-type alkaloids showing potent activity and the less esterified chasmanine showing weak to negligible activity in this specific assay.

HepG2 Cytotoxicity
Head-to-head
Weak/no strong inhibition vs. strong inhibition by diester alkaloids
Cell-model response context; chasmanine does not share the potent cytotoxicity of diester alkaloids in this assay.
MTT assay, HePG2 cell line.
Cytotoxicity Anticancer screening Hepatocellular carcinoma

Pharmacokinetics vs. Talatisamine (Herb-Pair)

In a comparative UHPLC-MS/MS pharmacokinetic study in rats, chasmanine and talatisamine (both C₁₉-diterpenoid amino-alcohol alkaloids) showed divergent pharmacokinetic alterations when Fuzi was co-administered with Beimu. For talatisamine, T₁/₂ and Tₘₐₓ were significantly elevated while Cₘₐₓ decreased. In contrast, for chasmanine, Tₘₐₓ was significantly increased and Cₘₐₓ decreased, without a reported significant change in T₁/₂ [1]. This indicates that even within the amino-alcohol subclass, the pharmacokinetic response to herb-pair interactions is compound-specific.

PK Profile (Herb-Pair)
Head-to-head
Tₘₐₓ increased, Cₘₐₓ decreased; T₁/₂ unchanged
vs. talatisamine T₁/₂ elevated
Compound-specific PK response in herbal matrix; supports discrete analyte inclusion.
Rat plasma, UHPLC-MS/MS, Fuzi-Beimu extract.
Pharmacokinetics Herb-drug interaction UHPLC-MS/MS

β₂-AR Agonism vs. Other Aconitum Alkaloids

Chasmanine is identified as an agonist of the β₂-adrenergic receptor, a property cited as relevant to potential applications in heart failure . Molecular docking studies have demonstrated that chasmanine interacts with β₂-AR through a binding pocket involving key residues Asn312, Asp113, Phe289, Trp286, Tyr316, and Val114 [1]. In contrast, talatisamine is primarily characterized as a K⁺ channel inhibitor with antiarrhythmic and neuroprotective activities [2], while the diester alkaloids (aconitine, mesaconitine, hypaconitine) are voltage-gated sodium channel modulators .

Primary Target
Class-level inference
β₂-adrenergic receptor agonist
Reported GPCR target context; distinguishes from K⁺ and Na⁺ channel-active Aconitum alkaloids.
Based on molecular docking; confirm with functional assay.
β₂-adrenergic receptor GPCR screening Cardiovascular pharmacology

Anti-Inflammatory Component in Heishunpian

In a pharmacodynamic component analysis of Heishunpian (HSP, a processed Aconitum preparation), chasmanine, hypaconitine, and deoxyaconitine were all identified as anti-inflammatory pharmacodynamic components showing positive correlations with HSP efficacy [1]. While this does not provide direct head-to-head potency data between the alkaloids, it establishes that chasmanine contributes to the anti-inflammatory effect of the herbal preparation alongside hypaconitine and deoxyaconitine, whereas other co-occurring alkaloids such as aconitine and mesaconitine were not among the identified anti-inflammatory PCs in this analysis.

Anti-Inflammatory Component
Data to verify
Identified as pharmacodynamic component in Heishunpian
Reported anti-inflammatory component context; aconitine and mesaconitine not identified as pharmacodynamic components in this analysis.
Supporting evidence; no direct potency comparison.
Anti-inflammatory Traditional Chinese medicine Pharmacodynamic component

Chasmanine: Prioritized Application Scenarios


Iron Chelation Screening in Natural Product Libraries

For researchers conducting high-throughput screening of natural products for metal-chelating activity, chasmanine provides a validated positive control or test compound with a quantified Fe²⁺ chelation IC₅₀ of 6.78 mg/L [1]. Unlike the major diester alkaloids from Aconitum, which lack reported chelation activity, chasmanine offers a defined benchmark for assay development and validation.

β₂-Adrenergic Receptor Agonist Screening

For studies focused on β₂-adrenergic receptor pharmacology, chasmanine serves as a structurally distinct diterpenoid alkaloid agonist [1] with documented molecular docking interactions at the β₂-AR binding pocket . This contrasts with talatisamine (K⁺ channel inhibitor) and the diester alkaloids (Na⁺ channel modulators), making chasmanine the appropriate selection for GPCR-targeted investigations within the Aconitum alkaloid class.

Pharmacokinetic Interaction Studies in Herbal Formulations

For analytical chemists developing UHPLC-MS/MS methods to quantify alkaloids in biological matrices or investigating herb-herb pharmacokinetic interactions, chasmanine exhibits a distinct pharmacokinetic response pattern (increased Tₘₐₓ, decreased Cₘₐₓ) that differs from talatisamine (increased T₁/₂ and Tₘₐₓ, decreased Cₘₐₓ) under identical experimental conditions [1]. This differential behavior validates the inclusion of chasmanine as a discrete analyte rather than relying on a surrogate alkaloid.

Anti-Inflammatory Component Validation in Aconitum Preparations

For researchers investigating the anti-inflammatory pharmacodynamic basis of Aconitum-containing traditional formulations such as Heishunpian, chasmanine is a validated active component with positive efficacy correlation [1]. Its inclusion in analytical panels alongside hypaconitine and deoxyaconitine is supported by pharmacodynamic component classification data.

Application
Selection Property
Validation Focus
Natural product iron chelation screening
Fe²⁺ chelation assay context
Compare with diester alkaloid controls
GPCR β₂-adrenergic receptor studies
Structurally distinct diterpenoid agonist
Confirm β₂-AR selectivity over ion channel activities
Multi-alkaloid PK method development
Compound-specific Tₘₐₓ/Cₘₐₓ response
Cross-validate with talatisamine and diester alkaloids
Aconitum formulation component analysis
Pharmacodynamic component classification
Correlate with preparation-level anti-inflammatory activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chasmanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.